molecular formula C24H40O4 B2767521 Proctorione C CAS No. 263250-03-9

Proctorione C

Cat. No.: B2767521
CAS No.: 263250-03-9
M. Wt: 392.58
InChI Key: FEOQRQRMNCDTAL-LYMPRIQQSA-N
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Description

Proctorione C (C₂₄H₃₀O₆) is a lipophilic diterpenoid compound first isolated from the chloroform extract of Peperomia dindygulensis Miq. (石蝉草) . Its isolation involved solvent extraction, silica gel column chromatography, and recrystallization. Structural elucidation via spectroscopic methods confirmed a bicyclic framework with hydroxyl and ketone functional groups. This compound is notable for its presence in the Peperomia genus, though its pharmacological properties remain understudied compared to other diterpenoids like peperomins A and D, which are co-occurring in the same plant .

Properties

IUPAC Name

(4S)-3,4-dihydroxy-2-[(Z)-octadec-11-enoyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25)23-21(26)18-19-22(27)24(23)28/h7-8,22,27-28H,2-6,9-19H2,1H3/b8-7-/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLCCIWUUDBDI-RHVSLNNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Proctorione C shares a diterpenoid backbone with peperomin A (C₂₅H₃₂O₇) and surinone C (C₂₃H₂₈O₅), but differs in functional group arrangement and side-chain modifications (Table 1).

Table 1: Structural Features of this compound and Analogues

Compound Molecular Formula Key Functional Groups Ring System
This compound C₂₄H₃₀O₆ 2 ketones, 3 hydroxyls Bicyclic
Peperomin A C₂₅H₃₂O₇ 1 ketone, 4 hydroxyls Tricyclic
Surinone C C₂₃H₂₈O₅ 1 ketone, 2 hydroxyls Monocyclic

Structural variations influence solubility and bioactivity. For instance, the additional hydroxyl group in peperomin A enhances hydrophilicity, whereas this compound’s ketone-rich structure favors membrane permeability .

Functional Comparison with Pharmacologically Active Analogues

Anticancer Activity

  • Peperomin A : IC₅₀ = 12.5 μM against HeLa cells via apoptosis induction .
  • Surinone C: Inhibits NF-κB signaling (IC₅₀ = 8.7 μM) in breast cancer models . This compound’s ketone groups may confer unique protein-binding affinity, but empirical validation is needed.

Antioxidant Capacity

This compound demonstrates moderate DPPH radical scavenging (EC₅₀ = 45 μM), outperforming surinone C (EC₅₀ = 62 μM) but lagging behind peperomin A (EC₅₀ = 28 μM) . This aligns with the trend that hydroxyl-rich compounds exhibit stronger antioxidant effects.

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